molecular formula C14H10N2O2 B3481712 9-hydroxy-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

9-hydroxy-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3481712
M. Wt: 238.24 g/mol
InChI Key: IBABINYRIHLPGY-UHFFFAOYSA-N
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Description

“9-hydroxy-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound that belongs to the family of 4H-pyrido[1,2-a]pyrimidin-4-ones . It exhibits versatile biological activities, such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition .


Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .


Molecular Structure Analysis

The IUPAC name for this compound is 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one . The InChI code is 1S/C14H10N2O/c17-14-10-12(11-6-2-1-3-7-11)15-13-8-4-5-9-16(13)14/h1-10H and the InChI key is VAKQBHALQXEEAG-UHFFFAOYSA-N . The molecular weight of the compound is 222.25 .


Chemical Reactions Analysis

The compound undergoes a metal-free C-3 chalcogenation to synthesize diversely orchestrated 3-ArS/ArSe derivatives . It has also been shown that the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule (the ortho position relative to the hydroxy group) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 222.25 . It is stored at a temperature of 28°C .

Scientific Research Applications

Selective Aldose Reductase Inhibitors and Antioxidant Activity

9-Hydroxy-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives have been investigated for their potential as selective aldose reductase inhibitors, with activity levels in the micromolar/submicromolar range. These compounds also exhibit significant antioxidant properties, with the catechol derivatives showing the best activity. The inhibitory potency is enhanced by the introduction of a hydroxy group in certain positions (La Motta et al., 2007).

Reaction with Atmospheric Oxygen

9-Phenylaminotetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones undergo autoxidation in solution to form 9-aminodihydro derivatives. This process is thought to be a free-radical chain reaction involving atmospheric oxygen. The chemical structures of these compounds exhibit solvent-dependent tautomerism (Breining et al., 1985).

Alkylation and Electrophilic Substitution Reactions

Alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one typically occurs at the oxygen atom. Electrophilic substitution, however, mainly occurs at the ortho position relative to the hydroxy group, demonstrating specific reactivity patterns of this molecule (Smirnov et al., 1992).

Synthesis and Derivatives

9-Hydroxy-2-methyl-4H-pyrido[1,2-α]pyrimidin-4-one and its derivatives can be synthesized through various chemical reactions. These include reactions with amino-3-pyridinol, leading to significant yields under certain conditions. The process demonstrates the chemical versatility of these compounds (Yale & Sheehan, 1973).

Vilsmeier–Haack Formylation

Vilsmeier–Haack formylation of certain derivatives leads to various products depending on the substituents and reaction conditions. This reaction demonstrates the chemical reactivity and potential for modification of the pyrido[1,2-a]pyrimidine nucleus (Horváth et al., 1983).

Modification for Enhanced Analgesic Properties

Chemical modification of the pyridine moiety in the pyrido[1,2-a]pyrimidine nucleus has been explored to enhance analgesic properties. This includes the displacement of the methyl group in position 8, leading to increased biological activity in certain derivatives (Ukrainets et al., 2015).

Antimicrobial and Antitubercular Activity

Some derivatives of this compound have been synthesized and screened for antimicrobial and antitubercular activity. These studies highlight the potential biomedical applications of these compounds (Bishnoi et al., 2013).

Luminescent Properties

9-Hydroxyl-3-hydroxyethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been synthesized and studied for its luminescent properties, specifically its intense blue emission. This property suggests potential applications in optoelectronic devices (Zhang et al., 2010).

Interaction with DNA

2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride, a derivative, has been studied for its interaction with DNA. The compound exhibits a groove mode of binding to DNA, indicating potential applications in molecular biology and pharmacology (Zhang et al., 2013).

Mechanism of Action

Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .

Properties

IUPAC Name

9-hydroxy-2-phenylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-12-7-4-8-16-13(18)9-11(15-14(12)16)10-5-2-1-3-6-10/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBABINYRIHLPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C=CC=C(C3=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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